molecular formula C21H16N2OS B5743678 N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide

Cat. No.: B5743678
M. Wt: 344.4 g/mol
InChI Key: ZGNLATXGUPVVDZ-UHFFFAOYSA-N
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Description

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a naphthalene ring, a thiazole ring, and a carboxamide group. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Properties

IUPAC Name

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2OS/c1-14-6-8-16(9-7-14)19-13-25-21(22-19)23-20(24)18-11-10-15-4-2-3-5-17(15)12-18/h2-13H,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNLATXGUPVVDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide typically involves the Hantzsch thiazole synthesis. This method includes the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent such as ethanol . The reaction conditions often require heating and stirring to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions may result in the formation of halogenated derivatives .

Scientific Research Applications

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, altering their activity. This compound may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular pathways involved depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide is unique due to its specific combination of a naphthalene ring, a thiazole ring, and a carboxamide group.

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